REACTION_CXSMILES
|
[C:1]1([OH:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C1(C)C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:24]([O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:25]>O>[OH:11][C:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:24]([O:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:25] |f:2.3.4.5|
|
Name
|
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500-mL, three-neck, nitrogen-purged flask
|
Type
|
ADDITION
|
Details
|
The temperature of the mixture rose to 40°-50° C. during this addition
|
Type
|
TEMPERATURE
|
Details
|
The orange slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
ADDITION
|
Details
|
After this addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 30°-40° C
|
Type
|
CUSTOM
|
Details
|
To the red reaction mixture
|
Type
|
CUSTOM
|
Details
|
at 35°-50° C
|
Type
|
ADDITION
|
Details
|
This addition
|
Type
|
TEMPERATURE
|
Details
|
ice bath cooling
|
Type
|
CUSTOM
|
Details
|
removed in order
|
Type
|
TEMPERATURE
|
Details
|
to avoid cooling below 35° C
|
Type
|
ADDITION
|
Details
|
After this addition, 20 mL of 32% hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added quickly at 35° -50° C
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WASH
|
Details
|
The top layer was washed (at 40°-50° C.) successively with: two 100-mL portions of 10% hydrochloric acid and two 100-mL portions of 40°-50° C. water
|
Type
|
CUSTOM
|
Details
|
was then stripped off under vacuum (150-200 mm) to a pot temperature of 90° C
|
Type
|
ADDITION
|
Details
|
To the resulting amber liquid was added 120 mL of isopropyl alcohol at 70° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled slowly to 0°-5° C
|
Type
|
STIRRING
|
Details
|
After stirring at 0°-5° C. for one hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the slurry was filtered
|
Type
|
WASH
|
Details
|
the solids washed with three 25-mL portions of 0°-5° C. isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
dried at 40° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC2=CC=CC=C12)C(=O)OC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.5 g | |
YIELD: PERCENTYIELD | 59.7% | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |